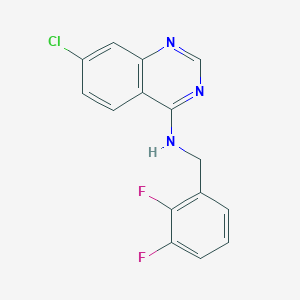
7-chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine
説明
7-Chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine is an organic compound belonging to the quinazolinamine family. It is a white crystalline solid that is slightly soluble in water and has the chemical formula C14H10ClF2N4. Its molecular weight is 305.7 g/mol. 7-Chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine has a variety of applications in the fields of chemistry, biochemistry and medicine.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 7-chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine involves the reaction of 7-chloro-4-quinazolinamine with 2,3-difluorobenzyl chloride in the presence of a base to form the desired product.
Starting Materials
7-chloro-4-quinazolinamine, 2,3-difluorobenzyl chloride, Base (e.g. NaOH, KOH)
Reaction
Step 1: Dissolve 7-chloro-4-quinazolinamine in a suitable solvent (e.g. DMF, DMSO), Step 2: Add a base (e.g. NaOH, KOH) to the solution and stir for a few minutes, Step 3: Add 2,3-difluorobenzyl chloride to the solution and stir for several hours at room temperature or under reflux, Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate), Step 5: Purify the product by recrystallization or column chromatography
作用機序
7-Chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine has been shown to act on the cell cycle, by blocking the activity of certain enzymes involved in cell division. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of nucleic acids, which may lead to the inhibition of tumor cell growth.
生化学的および生理学的効果
7-Chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of nucleic acids, which may lead to the inhibition of tumor cell growth. It has also been shown to have anti-inflammatory effects, and to have potential therapeutic effects for the treatment of Alzheimer’s disease.
実験室実験の利点と制限
7-Chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize. Additionally, it is relatively stable and has a low toxicity profile. However, it is not a potent anti-cancer drug, and its mechanism of action is not yet fully understood.
将来の方向性
Several potential future directions for the use of 7-Chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine have been proposed. These include further research into its potential use as an anti-cancer drug, as well as its potential use as an anti-inflammatory agent. Additionally, further research into its potential use as a therapeutic agent for the treatment of Alzheimer’s disease is needed. Additionally, further research into its mechanism of action and its biochemical and physiological effects is needed. Finally, further research into its potential toxicity and its potential interactions with other drugs is needed.
科学的研究の応用
7-Chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine has been studied for its potential application in the fields of chemistry, biochemistry and medicine. In particular, it has been studied for its potential as a novel anti-cancer drug. It has also been studied for its potential as an anti-inflammatory agent and as a potential therapeutic agent for the treatment of Alzheimer’s disease.
特性
IUPAC Name |
7-chloro-N-[(2,3-difluorophenyl)methyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2N3/c16-10-4-5-11-13(6-10)20-8-21-15(11)19-7-9-2-1-3-12(17)14(9)18/h1-6,8H,7H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIRSCRJAQXPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CNC2=NC=NC3=C2C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327262 | |
| Record name | 7-chloro-N-[(2,3-difluorophenyl)methyl]quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666102 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-chloro-N-[(2,3-difluorophenyl)methyl]quinazolin-4-amine | |
CAS RN |
477861-87-3 | |
| Record name | 7-chloro-N-[(2,3-difluorophenyl)methyl]quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



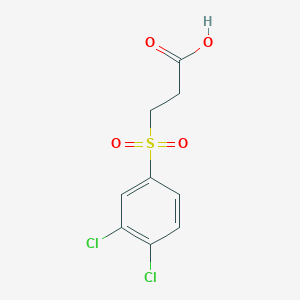
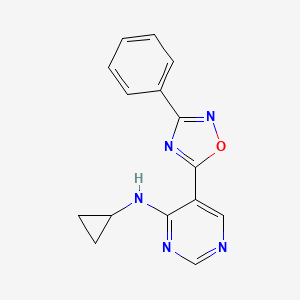
![3-methyl-4-oxo-1-phenyl-N-(2-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2783720.png)
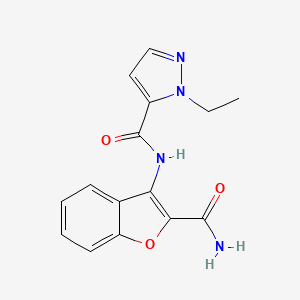
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]acetamide](/img/structure/B2783725.png)
![2-Methyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2783726.png)
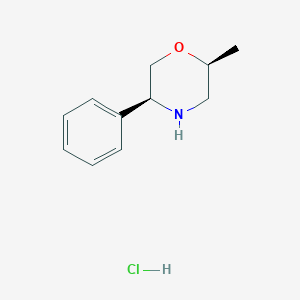
![3-(Methylthio)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2783728.png)
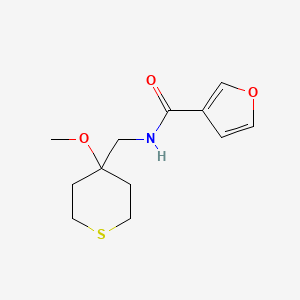
![5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2783732.png)
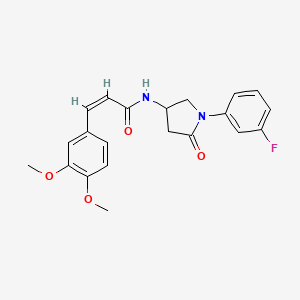
![(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2783735.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide](/img/structure/B2783736.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2783738.png)